Tubastatin A
Overview
Description
Tubastatin A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), which has gained significant interest in scientific research due to its neuroprotective and anti-inflammatory properties. It was rationally designed through structure-based drug design and homology modeling techniques to achieve high selectivity for HDAC6 over other isozymes, making it a valuable tool in exploring the role of HDAC6 in various biological processes and diseases (Butler et al., 2010).
Synthesis Analysis
The synthesis of Tubastatin A involves a few synthetic steps, making it easily scalable for in vivo studies. The process takes advantage of homology modeling to develop compounds with high selectivity for HDAC6. This streamlined approach to synthesis allows for efficient production and testing of Tubastatin A in various research contexts (Butler et al., 2010).
Molecular Structure Analysis
Tubastatin A is characterized by its tetrahydro-γ-carboline-capped structure, contributing to its selectivity for HDAC6. The molecular interactions of Tubastatin A with HDAC6 have been elucidated through X-ray crystallography, providing insights into the basis of its inhibitory action. This detailed understanding of its molecular structure underpins its efficacy in various neurological disease models (Shen et al., 2020).
Chemical Reactions and Properties
Tubastatin A displays a selective inhibitory effect on HDAC6, leading to increased levels of acetylated α-tubulin without affecting histone acetylation. This selectivity is critical for its biological effects, including neuroprotection and anti-inflammatory actions. The chemical properties of Tubastatin A enable it to confer dose-dependent protection against oxidative stress in neuronal cultures, highlighting its therapeutic potential (Butler et al., 2010).
Physical Properties Analysis
The physical properties of Tubastatin A, including solubility and stability, make it suitable for in vivo studies. Its formulation allows for effective delivery and bioavailability in biological systems, facilitating its use in research models to investigate the role of HDAC6 in neurodegenerative conditions and other diseases.
Chemical Properties Analysis
Tubastatin A's chemical properties, particularly its hydroxamate group, are crucial for its HDAC6 inhibitory activity. This group interacts with the zinc ion in the active site of HDAC6, blocking its deacetylase activity. The compound's selectivity and potency are attributed to its unique chemical structure, which ensures minimal neuronal toxicity and maximizes therapeutic potential (Butler et al., 2010).
Scientific Research Applications
Application in Endocrinology
- Scientific Field : Endocrinology
- Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .
- Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .
- Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .
Application in Cardiology
- Scientific Field : Cardiology
- Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .
- Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .
- Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .
Application in Endocrinology
- Scientific Field : Endocrinology
- Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .
- Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .
- Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .
Application in Cardiology
- Scientific Field : Cardiology
- Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .
- Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .
- Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .
Application in Endocrinology
- Scientific Field : Endocrinology
- Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .
- Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .
- Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .
Application in Cardiology
- Scientific Field : Cardiology
- Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .
- Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .
- Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .
Safety And Hazards
properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYBPLHWIEHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318079 | |
Record name | Tubastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tubastatin A | |
CAS RN |
1252003-15-8 | |
Record name | Tubastatin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUBASTATIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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